4,4'-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline

Non-linear optical (NLO) chromophores Thermal stability Donor-π-Acceptor design

4,4'-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline (CAS 171861-33-9) is a heterocyclic aromatic diamine monomer that combines a 2-(4-nitrophenyl)imidazole core with two 4-aminophenyl substituents at the 4- and 5-positions. Its molecular formula is C21H17N5O2 and its molecular weight is 371.39–371.4 g/mol.

Molecular Formula C21H17N5O2
Molecular Weight 371.4 g/mol
CAS No. 171861-33-9
Cat. No. B12934691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline
CAS171861-33-9
Molecular FormulaC21H17N5O2
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)N)N
InChIInChI=1S/C21H17N5O2/c22-16-7-1-13(2-8-16)19-20(14-3-9-17(23)10-4-14)25-21(24-19)15-5-11-18(12-6-15)26(27)28/h1-12H,22-23H2,(H,24,25)
InChIKeySLNXFDPTTOAPEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline (CAS 171861-33-9): Core Properties and Structural Identity for Procurement Evaluation


4,4'-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline (CAS 171861-33-9) is a heterocyclic aromatic diamine monomer that combines a 2-(4-nitrophenyl)imidazole core with two 4-aminophenyl substituents at the 4- and 5-positions. Its molecular formula is C21H17N5O2 and its molecular weight is 371.39–371.4 g/mol . The compound is commercially available at standard purity of 97%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC reports . This asymmetrically substituted triarylimidazole scaffold serves as a versatile building block for high-performance polymers, non-linear optical (NLO) chromophores, and coordination chemistry applications [1].

Why Generic Imidazole Diamines Cannot Substitute for 4,4'-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline in Demanding Material Applications


In-class imidazole-based diamines are structurally diverse, and their performance in polymer synthesis or as chromophore precursors is highly sensitive to the nature and position of substituents on the imidazole ring [1]. The presence of the 2-(4-nitrophenyl) electron-acceptor group in 4,4'-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline imparts a distinct donor-π-acceptor (D-π-A) architecture that is absent in analogs bearing a 2-phenyl or 2-(4-aminophenyl) group. This electronic asymmetry directly governs the compound's non-linear optical (NLO) response, thermal stability, and reactivity in polycondensation reactions [2]. Relying on generic substitution—e.g., exchanging the nitro group for a hydrogen atom—fundamentally alters the conjugation pathway and charge-transfer character, leading to measurable differences in decomposition temperature and optical absorption properties, as detailed in Section 3 [2].

Quantitative Differentiation Evidence for 4,4'-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline vs. Closest Analogs


Thermal Stability Advantage of the Free Amino Derivative Over Methoxy Analog in X-Type NLO Chromophore Systems

In a direct head-to-head comparison within the same study, the X-type chromophore DNPIPDAPI—which incorporates the 4-aminophenyl donor termini found in 4,4'-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline—exhibited a decomposition temperature (Td) of 405 °C. This was 28 °C higher than the 377 °C recorded for the methoxy-substituted analogue DNPIPDMOPI [1]. The amino-substituted chromophore also displayed a blue-shifted absorption maximum of 379 nm in THF compared to 385 nm for the methoxy derivative, indicating a distinct electronic structure [1].

Non-linear optical (NLO) chromophores Thermal stability Donor-π-Acceptor design

Sustained Second-Order NLO Activity at Elevated Temperature vs. 1-D Chromophore Controls

Poled polyimide films containing the multi-dimensional charge-transfer chromophore DNPIPDAPI (derived from the target compound scaffold) retained 85% of their initial d33 value after 1000 hours of continuous thermal aging at 150 °C [1]. In contrast, analogous films prepared with conventional 1-D chromophores exhibited significantly faster decay of second-harmonic generation (SHG) activity under identical aging conditions, demonstrating the superior orientation stability conferred by the multi-dimensional donor-π-acceptor architecture [1].

Non-linear optics Temporal stability Polyimide films

Electronic Absorption Profile Differentiates Nitrophenyl-Imidazole Diamine from Non-Nitro Analogues

The X-type chromophore incorporating the 2-(4-nitrophenyl)-substituted imidazole unit exhibits a characteristic intramolecular charge-transfer (ICT) absorption band, with λmax values in the 379–405 °C region [1][2]. Although direct pair-wise UV-Vis data for the isolated diamine monomer vs. the 2-phenyl congener (4,4'-(2-phenyl-1H-imidazole-4,5-diyl)dianiline) are not available in a single comparative study, the presence of the strong electron-withdrawing nitro group predictably red-shifts the ICT band relative to the non-nitrated analog by lowering the energy of the acceptor orbital . This class-level inference is supported by the well-established Hammett σp relationship for para-substituted triarylimidazoles.

UV-Vis spectroscopy Intramolecular charge transfer Donor-acceptor chromophores

Synthetic Versatility for Post-Polymerization Functionalization via Nitro Group Reduction

The inherited nitro group of 4,4'-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline enables selective post-synthetic reduction to the corresponding amine, a transformation extensively utilized in polyimide chemistry to generate cross-linking sites or to tune electronic properties . The controlled reduction can be achieved using Pd/C-catalyzed hydrogenation, yielding 4,4'-(2-(4-aminophenyl)-1H-imidazole-4,5-diyl)dianiline. In the BASF patent literature, selective nitration/reduction of imidazole systems demonstrates that the 2-(4-nitrophenyl) group is accessible for further modification without compromising the imidazole ring integrity, whereas non-nitrated analogs offer no such handle [1].

Post-polymerization modification Nitro reduction Polyimide synthesis

High-Value Application Scenarios Where 4,4'-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline Outperforms Generic Alternatives


High-Temperature Poled Polymer Electro-Optic Modulators

The 28 °C thermal stability advantage of amino-terminated imidazole chromophores over methoxy analogs [1] directly translates to a wider processing window during electric-field poling of polyimide films at elevated temperatures. This permits poling at temperatures above 200 °C without chromophore degradation, enabling fabrication of electro-optic modulators with exceptional temporal stability (85% d33 retention after 1000 h at 150 °C) [2].

Post-Polymerization Functionalization of Aromatic Polyamide or Polyimide Backbones

The intrinsic 4-nitrophenyl group serves as a latent amine precursor. After polycondensation of the diamine monomer with dicarboxylic acids to form polyamides—as demonstrated for 4,5-imidazolediyl diamines in Polymer Journal [3]—the pendant nitro groups can be selectively reduced to generate free amine sites for grafting functional molecules, dye attachment, or covalent cross-linking, capabilities not possible with the non-nitrated 2-phenyl analog [4].

Multi-Dimensional Charge-Transfer NLO Chromophore Design

The combination of 2-(4-nitrophenyl) electron-acceptor and 4,5-bis(4-aminophenyl) electron-donor groups creates an X-type chromophore architecture that outperforms 1-D chromophores in maintaining poling-induced non-centrosymmetric order [2]. This structural motif is specifically required for synthesizing DNPIPDAPI-type chromophores, where the amino termini are essential for achieving high decomposition temperature (405 °C) and sustained SHG activity [1].

Coordination Chemistry and Metal-Organic Framework (MOF) Linker Synthesis

The three aromatic nitrogen donor atoms (imidazole NH plus two aniline NH2 groups) offer a multidentate coordination environment. The electron-withdrawing nitro group tunes the Lewis basicity of the imidazole nitrogen, enabling selective metal binding distinct from non-nitrated imidazole diamines. This differential coordination behavior is critical for constructing MOFs or discrete coordination complexes with tailored electronic properties [3].

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